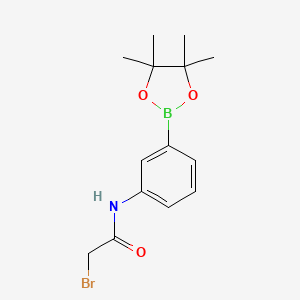
4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid
Vue d'ensemble
Description
4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3Cl2NO5. It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms, a hydroxyl group, and a nitro group attached to the benzene ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Mécanisme D'action
Target of Action
Similar compounds have been known to target enzymes involved in the folate biosynthetic pathway . The role of these targets is crucial in the synthesis of nucleotides and amino acids, which are essential for cell growth and division.
Mode of Action
Nitro compounds, in general, are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can affect its interaction with its targets.
Biochemical Pathways
Similar compounds have been known to interrupt the folate metabolism in mycobacterium tuberculosis . This can lead to downstream effects such as inhibition of nucleotide synthesis, which can affect cell growth and division.
Pharmacokinetics
Nitro compounds, in general, are known to have lower volatility than ketones of about the same molecular weight . This can impact the bioavailability of the compound.
Result of Action
The interruption of the folate metabolism can lead to inhibition of nucleotide synthesis, which can affect cell growth and division .
Action Environment
Reactions such as free radical bromination, nucleophilic substitution, and oxidation can be influenced by factors such as temperature, ph, and the presence of other compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid involves the reaction of 3-acetamido-4,6-dichloro-2-nitrobenzoic acid with potassium hydroxide in water. The reaction mixture is heated to reflux for 18 hours, followed by extraction with ether and acidification with hydrochloric acid. The product is then extracted into ethyl acetate, washed with brine, dried over sodium sulfate, filtered, and concentrated to yield this compound as a brown solid.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, dimethyl sulfoxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4,6-Dichloro-3-amino-2-nitrobenzoic acid.
Substitution: 4,6-Dichloro-3-methoxy-2-nitrobenzoic acid.
Oxidation: 4,6-Dichloro-3-oxo-2-nitrobenzoic acid.
Applications De Recherche Scientifique
4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is used in various scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme inhibition and as a model compound for understanding the interactions of nitroaromatic compounds with biological systems.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloro-3-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.
4,6-Dichloro-2-nitrobenzoic acid: Similar structure but lacks the hydroxyl group.
4,6-Dichloro-3-hydroxybenzoic acid: Similar structure but lacks the nitro group.
Uniqueness
4,6-Dichloro-3-hydroxy-2-nitrobenzoic acid is unique due to the presence of both the hydroxyl and nitro groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4,6-dichloro-3-hydroxy-2-nitrobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO5/c8-2-1-3(9)6(11)5(10(14)15)4(2)7(12)13/h1,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTGFYBNDVOWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)O)[N+](=O)[O-])C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443166 | |
| Record name | 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253268-25-6 | |
| Record name | 4,6-dichloro-3-hydroxy-2-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![benzyl N-[1-(aminomethyl)cyclopropyl]carbamate hydrochloride](/img/structure/B3032503.png)






![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isothiazole](/img/structure/B3032517.png)
![1-[4-Chloro-2-(1-piperidyl)phenyl]ethanol](/img/structure/B3032518.png)

![[3-(1,1-Difluoroethyl)oxetan-3-yl]methanol](/img/structure/B3032520.png)
